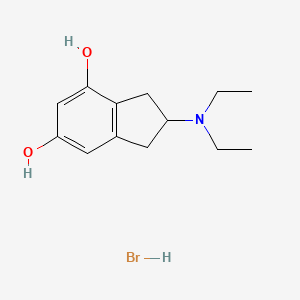![molecular formula C8H9N5O2S B14389451 Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate CAS No. 88347-83-5](/img/structure/B14389451.png)
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate is a chemical compound that features an azido group, a pyrimidinyl sulfanyl group, and a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate typically involves the following steps:
Formation of the Pyrimidinyl Sulfanyl Intermediate: This step involves the reaction of a pyrimidine derivative with a thiol compound to form the pyrimidinyl sulfanyl group.
Esterification: The final step involves the esterification of the intermediate to form the propanoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, suitable solvents (e.g., DMF), and mild heating.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution Reactions: Formation of substituted azides.
Reduction Reactions: Formation of amines.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group can undergo click chemistry reactions, while the sulfanyl group can participate in redox reactions. These properties make it a versatile compound for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-azido-3-[(pyridin-2-yl)sulfanyl]propanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 2-azido-3-[(thiazol-2-yl)sulfanyl]propanoate: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate is unique due to the presence of the pyrimidine ring, which can confer different electronic and steric properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
88347-83-5 |
|---|---|
Molekularformel |
C8H9N5O2S |
Molekulargewicht |
239.26 g/mol |
IUPAC-Name |
methyl 2-azido-3-pyrimidin-2-ylsulfanylpropanoate |
InChI |
InChI=1S/C8H9N5O2S/c1-15-7(14)6(12-13-9)5-16-8-10-3-2-4-11-8/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
KGQZJIUAANZESJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CSC1=NC=CC=N1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14389370.png)
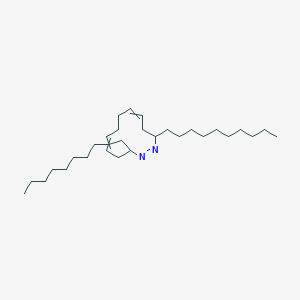
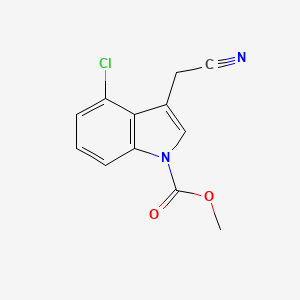

![2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one](/img/structure/B14389398.png)
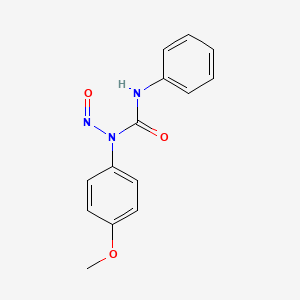

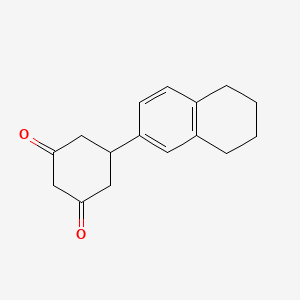
![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)

![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
